N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine
Description
This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heterocycle known for its role in medicinal chemistry due to its structural resemblance to purines. The core is linked via a 1,2,4-oxadiazole ring to a 1-methyl-1H-pyrazol-4-yl substituent. The oxadiazole moiety enhances metabolic stability and bioavailability, while the pyrazole group contributes to target binding through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7OS/c1-20-6-8(4-17-20)11-18-10(21-19-11)5-14-12-9-2-3-22-13(9)16-7-15-12/h2-4,6-7H,5H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBAUCALTBLDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=CSC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of pathways, leading to their diverse biological activities.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a 1,2,4-oxadiazole and a pyrazole moiety. Its chemical formula is with a molecular weight of 276.28 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antioxidant Effects : Thieno[2,3-d]pyrimidine derivatives have been shown to protect against oxidative stress by scavenging free radicals.
- Anticancer Properties : Compounds containing the pyrazole and oxadiazole moieties demonstrate significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Certain derivatives exhibit potent antimicrobial effects against both gram-positive and gram-negative bacteria.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell proliferation and survival pathways.
- Modulation of Enzyme Activity : The presence of the oxadiazole ring can enhance the compound's ability to interact with enzymes, potentially leading to altered metabolic pathways.
- DNA Interaction : Some derivatives show the ability to intercalate DNA, disrupting replication and transcription processes.
Anticancer Activity
A study on thieno[2,3-d]pyrimidine derivatives demonstrated their ability to induce apoptosis in human cancer cells (e.g., MCF7 breast cancer cells). The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Thieno derivative A | 5.0 | MCF7 |
| Thieno derivative B | 10.0 | HeLa |
| N-(substituted phenyl) derivative | 7.5 | A549 |
Antioxidant Properties
Research evaluating the antioxidant capacity of related thienopyrazole compounds found that they significantly reduced malondialdehyde levels in erythrocytes exposed to oxidative stressors .
| Treatment Group | Malondialdehyde Level (nmol/mL) |
|---|---|
| Control | 12.5 |
| Oxidative Stress | 45.0 |
| Thienopyrazole Treatment | 20.0 |
Antimicrobial Activity
Another study reported on the antimicrobial efficacy of thienopyrazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thieno[2,3-d]Pyrimidine vs. Thieno[3,2-d]Pyrimidine Derivatives
- Target Compound: Thieno[2,3-d]pyrimidine core with oxadiazole-pyrazole substituent.
- 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine (): Core: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine. Synthesis: Vilsmeier–Haack reagent and ammonium carbonate yield this hybrid structure .
Pyrimidine vs. Pyrazole Cores
- N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine (): Core: Pyrazole with pyridine and cyclopropylamine substituents. Key Difference: Lacks the thienopyrimidine core but shares a pyrazole group. Synthesis: Copper(I) bromide-mediated coupling highlights substituent flexibility .
Substituent and Functional Group Analysis
Q & A
Q. What synthetic routes are recommended for synthesizing N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : A multi-step synthesis is typically employed:
Oxadiazole Formation : React 1-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under reflux in POCl₃ to form the 1,2,4-oxadiazole ring .
Coupling Reaction : Use a nucleophilic substitution or Suzuki-Miyaura coupling to attach the thieno[2,3-d]pyrimidin-4-amine moiety to the oxadiazole intermediate. Optimize conditions (e.g., Pd catalysts, base, solvent) for yield improvement .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.
Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | POCl₃, 110°C, 6 hr | 70–80 | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF | 60–75 |
Q. How should this compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Acquire ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon frameworks. Compare chemical shifts with analogous thienopyrimidine derivatives (e.g., δ 8.5–9.0 ppm for pyrimidine protons) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Elemental Analysis : Validate C, H, N percentages (±0.3% deviation) .
- HPLC-Purity : Employ a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to confirm >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrazole (e.g., methyl → ethyl), oxadiazole (e.g., phenyl → pyridyl), or thienopyrimidine (e.g., halogen substitution) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine) .
- Data Analysis : Correlate structural changes with IC₅₀ values. Example SAR Table:
| Substituent (R) | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| -CH₃ | 50 | 10x |
| -Cl | 25 | 5x |
| -CF₃ | 120 | 15x |
| Hypothetical data based on thienopyrimidine analogs . |
Q. What computational strategies are suitable for studying its binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Validate with co-crystallized ligands (PDB: 2ITZ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonds (e.g., pyrimidine-NH with kinase backbone) .
- Free Energy Calculations : Apply MM-PBSA to calculate ΔG binding energies. Compare with experimental IC₅₀ values .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase activity) using both radiometric (³³P-ATP) and fluorescence-based (ADP-Glo) methods .
- Control Experiments : Test for off-target effects via proteome-wide profiling (e.g., KINOMEscan).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare replicates. Address batch effects (e.g., cell passage number) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- DOE Approach : Use a central composite design to optimize temperature (80–120°C), catalyst loading (5–10 mol%), and solvent (DMF vs. THF) .
- In Situ Monitoring : Track reaction progress via FTIR (e.g., C=O stretch at 1700 cm⁻¹) or LC-MS.
- Workflow :
Pre-mix reagents → Heat under N₂ → Quench with ice → Extract (EtOAc) → Dry (MgSO₄) → Purify
Adapted from quinazoline derivative synthesis .
Data Contradiction Analysis
- Case Example : Discrepancies in IC₅₀ values across kinase assays may arise from buffer conditions (e.g., Mg²⁺ concentration) or enzyme isoforms. Replicate experiments under standardized protocols (e.g., 10 mM MgCl₂, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
